molecular formula C15H15NOS B185243 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 109300-04-1

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B185243
CAS RN: 109300-04-1
M. Wt: 257.4 g/mol
InChI Key: KWGWZWVUVJIYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its various applications. DMPT is a heterocyclic organic compound that contains a benzothiazole ring, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been widely studied for its potential applications in various fields of science. One of the most significant applications of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its use as a feed additive for livestock. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to increase the feed intake and growth rate of animals, leading to improved meat quality and increased profits for farmers. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for its potential use as a molluscicide, as it has been shown to be effective in killing snails and other mollusks that can transmit diseases to humans.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is not fully understood, but it is believed to act as a potent attractant for animals. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is thought to activate the olfactory receptors in animals, leading to an increase in feed intake and growth rate. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to have an effect on the hypothalamic-pituitary-gonadal axis, leading to increased levels of luteinizing hormone and testosterone in animals.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to have various biochemical and physiological effects on animals. One of the most significant effects of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its ability to increase the levels of luteinizing hormone and testosterone in animals, leading to improved reproductive performance. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to increase the levels of growth hormone and insulin-like growth factor-1, leading to increased growth rate and improved meat quality in animals.

Advantages and Limitations for Lab Experiments

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for use in biochemical and physiological studies. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has a long shelf life and is stable under a wide range of conditions, making it easy to store and transport. However, one limitation of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. One area of research is the development of more efficient and cost-effective synthesis methods for 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and its effects on animals. Finally, there is a need for more research on the potential applications of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in other fields, such as medicine and agriculture.
Conclusion:
In conclusion, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its various applications. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for its potential use as a feed additive for livestock, as a molluscicide, and for its effects on the hypothalamic-pituitary-gonadal axis. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several advantages for use in lab experiments, but its high cost may limit its use in some experiments. Future research on 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one should focus on developing more efficient synthesis methods, understanding its mechanism of action, and exploring its potential applications in other fields.

Synthesis Methods

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be synthesized through a multistep process that involves the reaction of 2-aminobenzenethiol with methyl acrylate to form 2-methylthio-3-phenylacrylic acid. This intermediate is then cyclized in the presence of a Lewis acid catalyst to form 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The overall yield of this synthesis method is approximately 30%.

properties

CAS RN

109300-04-1

Product Name

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4,6-dihydro-1,3-benzothiazol-7-one

InChI

InChI=1S/C15H15NOS/c1-15(2)8-11-13(12(17)9-15)18-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

KWGWZWVUVJIYCG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3)C

synonyms

7(4H)-Benzothiazolone, 5,6-dihydro-5,5-diMethyl-2-phenyl-

Origin of Product

United States

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